molecular formula C10H14N2O4 B11714671 dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate

dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11714671
M. Wt: 226.23 g/mol
InChI Key: JTSDKYDYTKCBFT-UHFFFAOYSA-N
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Description

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups and an isopropyl group attached to the pyrazole ring, along with two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using a suitable esterifying agent like dimethyl sulfate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylpyrazole: Lacks the ester functional groups.

    1-isopropylpyrazole: Lacks the methyl groups and ester functional groups.

    3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different ester position.

Uniqueness

3,4-dimethyl 1-(propan-2-yl)-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both methyl and isopropyl groups along with two ester functional groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Dimethyl 1-isopropyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O4C_{13}H_{16}N_{2}O_{4} and a molecular weight of approximately 226.23 g/mol. The compound features a pyrazole ring with dimethyl ester groups at the 3 and 4 positions and an isopropyl group at the 1 position. This unique structure enables it to act as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of various biologically active molecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The mechanism often involves competitive inhibition, where the compound occupies the active site of enzymes, thereby preventing substrate access.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic applications.
  • Antioxidant Activity : It has also been evaluated for antioxidant capabilities, which may protect cells from oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives based on structural differences and biological activity:

Compound NameStructural DifferencesUnique Aspects
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateBenzyl group at position 1Different pharmacokinetic properties
Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylatePhenyl group at position 1Varying biological activity
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateMethyl group at position 1Distinct reactivity patterns

The presence of the isopropyl group in this compound distinguishes it from these analogs and may influence its reactivity and biological effects significantly.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to inflammatory responses.
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, one derivative showed an IC50 value of 5.35 μM against liver carcinoma cells compared to standard drugs like Cisplatin .
  • Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions with precursors such as dimethyl acetylenedicarboxylate and isopropylhydrazine under reflux conditions. This method can lead to various transformations yielding diverse pyrazole derivatives .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 1-propan-2-ylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-6(2)12-5-7(9(13)15-3)8(11-12)10(14)16-4/h5-6H,1-4H3

InChI Key

JTSDKYDYTKCBFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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